molecular formula C9H12N2O B11755888 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde

Cat. No.: B11755888
M. Wt: 164.20 g/mol
InChI Key: DKRZPDRPQIIHRS-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid.

    Reduction: 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazo[1,2-a]pyridine core. This interaction can modulate biological pathways, leading to its observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde is unique due to its specific imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRZPDRPQIIHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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